molecular formula C12H9ClF3N3 B12922592 2-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine CAS No. 847862-98-0

2-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12922592
CAS No.: 847862-98-0
M. Wt: 287.67 g/mol
InChI Key: OZWOVYUILXZEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of a chloro group, a p-tolyl group, and a trifluoromethyl group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the p-tolyl group.

    Reduction: Reduction reactions may target the pyrimidine ring or the chloro group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Products may include oxidized derivatives of the p-tolyl group.

    Reduction: Reduced forms of the pyrimidine ring or dechlorinated products.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(p-tolyl)pyrimidin-4-amine: Lacks the trifluoromethyl group.

    5-(Trifluoromethyl)-2-chloropyrimidin-4-amine: Lacks the p-tolyl group.

    N-(p-Tolyl)-5-(trifluoromethyl)pyrimidin-4-amine: Lacks the chloro group.

Uniqueness

2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of all three functional groups (chloro, p-tolyl, and trifluoromethyl) on the pyrimidine ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

847862-98-0

Molecular Formula

C12H9ClF3N3

Molecular Weight

287.67 g/mol

IUPAC Name

2-chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C12H9ClF3N3/c1-7-2-4-8(5-3-7)18-10-9(12(14,15)16)6-17-11(13)19-10/h2-6H,1H3,(H,17,18,19)

InChI Key

OZWOVYUILXZEPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.